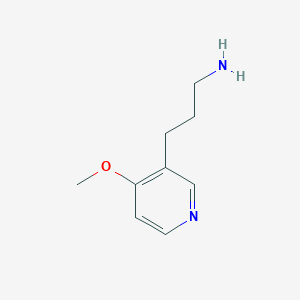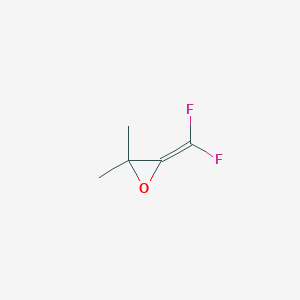
3-(Difluoromethylidene)-2,2-dimethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethylidene)-2,2-dimethyloxirane is an organofluorine compound characterized by the presence of a difluoromethylidene group attached to an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethylidene)-2,2-dimethyloxirane typically involves the difluoromethylation of precursor compounds. One common method is the reaction of 2,2-dimethyloxirane with difluorocarbene, generated in situ from difluoromethylating agents under specific conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced difluoromethylating reagents and catalysts to achieve high throughput and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethylidene)-2,2-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylidene-containing epoxides.
Reduction: Reduction reactions can yield difluoromethylidene alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethylidene)-2,2-dimethyloxirane has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in the development of novel pharmaceuticals with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethylidene)-2,2-dimethyloxirane involves its interaction with specific molecular targets and pathways. The difluoromethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Difluoromethylidene-containing epoxides
- Difluoromethylidene alcohols
- Substituted oxiranes
Uniqueness
3-(Difluoromethylidene)-2,2-dimethyloxirane is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its difluoromethylidene group enhances its stability and reactivity compared to other similar compounds, making it a valuable molecule for various applications .
Eigenschaften
CAS-Nummer |
925705-75-5 |
|---|---|
Molekularformel |
C5H6F2O |
Molekulargewicht |
120.10 g/mol |
IUPAC-Name |
3-(difluoromethylidene)-2,2-dimethyloxirane |
InChI |
InChI=1S/C5H6F2O/c1-5(2)3(8-5)4(6)7/h1-2H3 |
InChI-Schlüssel |
VNDOVCFRDRDLSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(F)F)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


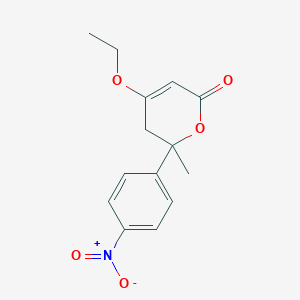
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
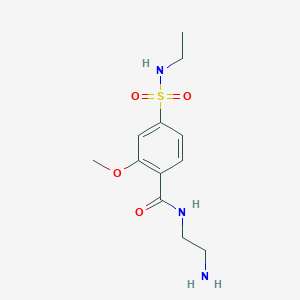
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)

![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)

![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
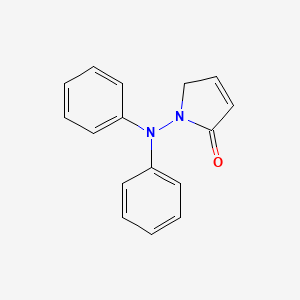
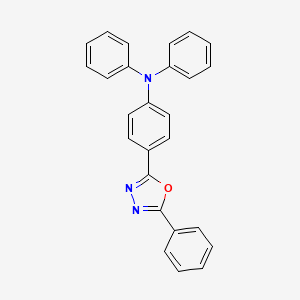
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
